N-(Nonan-2-yl)nonan-2-amine

Description

Significance of Aliphatic Secondary Amines in Organic Synthesis and Industrial Processes

Aliphatic secondary amines, characterized by open-chain carbon structures, are fundamental building blocks in organic synthesis. fiveable.me Their utility stems from the nucleophilic nature of the nitrogen atom, which readily participates in a variety of chemical reactions. fiveable.me This reactivity makes them essential intermediates in the production of a wide array of products.

In industrial settings, long-chain aliphatic amines are of considerable importance. researchgate.net They serve as precursors for surfactants, such as amine oxides and quaternary ammonium (B1175870) compounds, which are used in detergents and fabric softeners. ncert.nic.inresearchgate.net Furthermore, they find application as catalysts in polyurethane foam production, as flotation agents in mining, and in the formulation of asphalt (B605645) emulsions and anti-caking agents for fertilizers. canada.ca The synthesis of medicines and fibers also heavily relies on amines as intermediates. ncert.nic.in

Scope and Objectives of Academic Research on Symmetrical Long-Chain Secondary Amines

Academic research into symmetrical long-chain secondary amines focuses on developing efficient and sustainable synthetic methodologies. researchgate.net A key objective is to create new and robust synthetic routes that overcome the limitations of traditional methods, such as the N-monoalkylation of primary amines which can suffer from poor selectivity. researchgate.net Researchers are exploring novel catalytic systems, including those based on ruthenium and palladium, to facilitate the synthesis of these compounds with high yields and chemoselectivity. researchgate.netresearchgate.net

A significant area of investigation involves the deaminative coupling of primary amines to form secondary amines, a process that offers an atom-economical and environmentally friendly alternative to conventional methods. researchgate.net The study of the structure-activity relationship in these molecules is also a priority, particularly for applications in medicinal chemistry where symmetrical bis-tertiary amines have shown promise as inhibitors of certain biological targets. nih.govnih.gov

Structural Context of N-(Nonan-2-yl)nonan-2-amine within Alkyl Amines

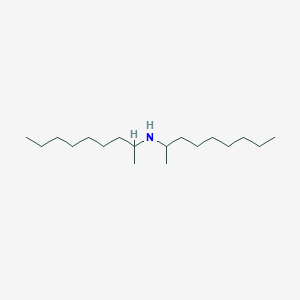

This compound is a symmetrical secondary amine. Its structure consists of a central nitrogen atom bonded to two nonan-2-yl groups. Each nonan-2-yl group is a nine-carbon alkyl chain (nonane) where the nitrogen is attached to the second carbon atom. This specific placement of the amino group makes it a secondary amine.

The general structure of an alkyl amine is determined by the number of alkyl groups attached to the nitrogen atom. fiveable.me this compound, with its two long alkyl chains, is classified as a long-chain aliphatic secondary amine. The geometry of the nitrogen atom in amines is typically pyramidal, with the nitrogen orbitals being sp3 hybridized. ncert.nic.in

Overview of Current Research Gaps and Future Perspectives for this compound

While there is a substantial body of research on long-chain aliphatic amines in general, specific data on this compound is limited in publicly accessible literature. epa.govepa.govepa.gov Much of the current research focuses on broader categories of symmetrical or long-chain secondary amines. researchgate.netacs.org

Future research on this compound could focus on several key areas. A primary goal would be to develop and publish detailed synthetic protocols and characterize its physical and chemical properties. Investigating its potential applications, for instance as a surfactant, corrosion inhibitor, or as an intermediate in the synthesis of more complex molecules, would be a logical next step. Furthermore, exploring its biological activity could unveil new possibilities in medicinal chemistry. The development of efficient, scalable, and sustainable synthetic methods for this specific compound remains a significant challenge and a promising direction for future research. acs.org

Structure

3D Structure

Properties

CAS No. |

213979-89-6 |

|---|---|

Molecular Formula |

C18H39N |

Molecular Weight |

269.5 g/mol |

IUPAC Name |

N-nonan-2-ylnonan-2-amine |

InChI |

InChI=1S/C18H39N/c1-5-7-9-11-13-15-17(3)19-18(4)16-14-12-10-8-6-2/h17-19H,5-16H2,1-4H3 |

InChI Key |

ZTLGSCQTLDRYBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)NC(C)CCCCCCC |

Origin of Product |

United States |

Stereochemical Investigations of N Nonan 2 Yl Nonan 2 Amine

Enantioselective Synthesis Strategies for Chiral Nonan-2-yl Moieties

The synthesis of enantiomerically pure N-(Nonan-2-yl)nonan-2-amine hinges on the preparation of chiral nonan-2-yl building blocks. A key strategy in modern organic chemistry for achieving high enantiomeric purity is through enantioselective synthesis, which has become crucial in drug discovery and development. rroij.com Catalytic transformations, such as asymmetric hydrogenation and asymmetric organocatalysis, are powerful methods for constructing chiral molecules with high stereoselectivity. rroij.com

For the synthesis of a chiral nonan-2-yl moiety, one could envision the asymmetric reduction of nonan-2-one. This can be achieved using various chiral catalysts. For instance, transition metal catalysts paired with chiral ligands can facilitate the enantioselective hydrogenation of the ketone, leading to either the (R)- or (S)-nonan-2-ol with high enantiomeric excess. Subsequently, the chiral alcohol can be converted to the corresponding amine.

Another powerful approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Recent advancements have also highlighted the use of biocatalysis. Enzymes, such as ketoreductases, can exhibit exquisite enantioselectivity in the reduction of ketones to alcohols, providing a green and efficient alternative to traditional chemical methods.

Diastereoselective Synthesis of this compound and Its Analogs

The synthesis of this compound involves the formation of a secondary amine from two chiral nonan-2-yl units. This presents the challenge of controlling the diastereoselectivity of the reaction, as three possible stereoisomers can be formed: (R,R), (S,S), and the meso-like (R,S) diastereomer.

One common method for forming the C-N bond is through reductive amination. This reaction involves the condensation of a chiral nonan-2-amine with nonan-2-one to form an imine intermediate, which is then reduced to the secondary amine. The stereochemical outcome of the reduction is influenced by the existing stereocenter in the amine and the chiral environment of the reducing agent. The use of bulky reducing agents can favor the approach of the hydride from the less hindered face of the imine, leading to a specific diastereomer.

Alternatively, the direct alkylation of a chiral nonan-2-amine with a chiral nonan-2-yl halide or sulfonate can be employed. The stereochemistry of this S(_N)2 reaction is typically well-defined, proceeding with inversion of configuration at the electrophilic carbon center. lumenlearning.com Therefore, reacting (R)-nonan-2-amine with (S)-nonan-2-yl bromide would be expected to yield the (R,R)-diastereomer.

Chiral Resolution Techniques for Amine Enantiomers

When a racemic mixture of this compound is synthesized, chiral resolution techniques can be employed to separate the enantiomers. Chiral resolution is a critical process in producing optically active compounds, including many pharmaceuticals. wikipedia.org

A widely used method is the formation of diastereomeric salts. wikipedia.org The racemic amine is reacted with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Enzymatic kinetic resolution is another powerful technique. mdpi.comgoogle.com Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine at a much faster rate than the other. google.com This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated. This method can provide access to both enantiomers with high optical purity.

Chiral column chromatography is also a viable option for separating enantiomers on both analytical and preparative scales. The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation.

Conformational Analysis of this compound

The biological activity and reactivity of a molecule are often dictated by its preferred three-dimensional shape or conformation. For a flexible molecule like this compound, understanding its conformational landscape is crucial.

Experimental Determination of Preferred Conformations (e.g., Variable Temperature NMR)

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique used to study the dynamic behavior and conformational exchange of molecules in solution. ox.ac.ukoxinst.com By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that provide information about the rates of conformational interconversion.

For this compound, VT NMR could be used to study the rotation around the C-N bonds. At low temperatures, this rotation might be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged peak. oxinst.com Analysis of the line shapes at different temperatures can provide quantitative data on the energy barriers to rotation and the relative populations of the different conformers.

Computational Modeling of Conformational Landscapes (e.g., Molecular Dynamics)

Computational methods, such as molecular mechanics and molecular dynamics (MD) simulations, provide a theoretical approach to exploring the conformational space of a molecule. These methods can be used to calculate the potential energy of different conformations and to identify the low-energy, preferred structures.

For this compound, a systematic conformational search could be performed to identify all possible staggered conformations arising from rotation around the C-C and C-N bonds of the nonyl chains. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

MD simulations can provide a more dynamic picture of the conformational behavior. By simulating the movement of the atoms over time, it is possible to observe how the molecule samples different conformations and to identify the most populated conformational states.

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of this compound is expected to have a profound influence on its reactivity and the stereochemical outcome of its reactions. The spatial arrangement of the two nonyl groups around the nitrogen atom creates a specific chiral environment that can direct the approach of reagents.

In reactions where the amine acts as a nucleophile, the stereocenters can influence the facial selectivity of the attack on a prochiral electrophile. For example, in the alkylation of the amine, the incoming electrophile will approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.

Similarly, if the amine is used as a chiral ligand for a metal catalyst, its stereochemistry will be crucial in determining the enantioselectivity of the catalyzed reaction. The chiral environment created by the ligand around the metal center will dictate how the substrate binds and reacts, leading to the preferential formation of one enantiomeric product.

Advanced Spectroscopic and Structural Elucidation Studies of N Nonan 2 Yl Nonan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds. For N-(Nonan-2-yl)nonan-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and molecular backbone. researchgate.net

Due to the molecule's symmetry, a simplified set of signals is expected. The two nonan-2-yl groups are chemically equivalent, meaning they produce a single set of resonances in the NMR spectra. The protons and carbons are labeled starting from the terminal methyl group (C9/C9') to the carbon bonded to the nitrogen (C2/C2').

Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts for this compound are predicted based on established values for similar aliphatic amines. libretexts.org The carbons and protons directly attached to the nitrogen atom (C2/C2' and H2/H2') are the most deshielded within the alkyl chain due to the electron-withdrawing effect of nitrogen. libretexts.org The broadness of the N-H proton signal is typical and dependent on factors like solvent, concentration, and temperature. libretexts.org

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | ~0.5 - 2.0 (broad singlet) | - |

| C1 / C1' | ~1.10 (doublet) | ~20.5 |

| C2 / C2' | ~2.70 (sextet) | ~55.0 |

| C3 / C3' | ~1.40 (multiplet) | ~37.0 |

| C4 - C8 / C4' - C8' | ~1.25 - 1.35 (multiplet) | ~22.5 - 31.8 |

| C9 / C9' | ~0.88 (triplet) | ~14.1 |

While 1D NMR provides initial data, 2D NMR experiments are essential to unambiguously assign these signals and confirm the molecule's structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the H2 methine proton and both the H1 methyl protons and the H3 methylene protons. This establishes the connectivity at the point of attachment to the nitrogen. Further correlations would be observed sequentially along the alkyl chain, from H3 to H4, and so on, confirming the structure of the nonyl group. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals based on the already-assigned proton signals. For example, the proton signal at ~2.70 ppm (H2) would show a cross-peak with the carbon signal at ~55.0 ppm (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect correlations between nuclei that are close in space, providing insights into the molecule's three-dimensional conformation. In this compound, NOESY could reveal through-space proximity between the N-H proton and the H2 protons on the adjacent carbons, as well as between the protons on the two separate nonyl chains, helping to define the preferred conformation around the central nitrogen atom.

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes and pyramidal inversion. mdpi.com In amines, the nitrogen atom rapidly inverts its pyramidal geometry at room temperature. wikipedia.org

For a sterically hindered secondary amine like this compound, the energy barrier for this nitrogen inversion may be high enough to be studied using variable-temperature NMR. At sufficiently low temperatures, the inversion process could slow down to the point where the two nonyl groups become magnetically non-equivalent, leading to a doubling of the observed NMR signals. By analyzing the changes in the spectra as the temperature is increased (a process known as lineshape analysis), the rate constants and the activation energy for the inversion process can be determined.

Additionally, 2D Exchange Spectroscopy (EXSY) could be employed to study this dynamic process. If the inversion is slow enough, an EXSY experiment would show cross-peaks connecting the signals of the exchanging sites, allowing for the quantification of the exchange rate. mdpi.com

Advanced Mass Spectrometry for Fragmentation Analysis and Isomeric Differentiation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and elemental composition. Advanced MS techniques, such as tandem mass spectrometry, are indispensable for detailed structural analysis. wikipedia.org

Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion and analyze its resulting product ions, revealing key structural features. nationalmaglab.org For this compound (molar mass: 269.51 g/mol ), analysis would typically be performed in positive ionization mode, generating a protonated molecular ion [M+H]⁺ at m/z 270.5.

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. oregonstate.edu For the [M+H]⁺ ion of this compound, the most favorable α-cleavage involves the loss of a C₇H₁₅˙ (heptyl) radical from one of the nonyl groups. This results in a stable iminium ion, which would be observed as the base peak in the MS/MS spectrum.

Predicted MS/MS Fragmentation Data for [M+H]⁺ of this compound:

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 270.5 | 170.2 | C₇H₁₅˙ (Heptyl radical) | α-Cleavage at C2-C3 bond |

| 270.5 | 142.2 | C₉H₁₉N (Nonan-2-amine) | Cleavage of C-N bond |

| 170.2 | 128.1 | C₃H₆ (Propene) | Secondary fragmentation |

Ion Mobility Mass Spectrometry (IM-MS) is a technique that separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. nih.gov This is achieved by measuring the time it takes for an ion to travel through a drift tube filled with a buffer gas under the influence of a weak electric field. This drift time is related to the ion's rotational-averaged collision cross-section (CCS), a value that reflects its three-dimensional structure.

IM-MS is particularly valuable for distinguishing between isomers—molecules with the same chemical formula but different atomic arrangements. nih.govrsc.org this compound (C₁₈H₃₉N) has several structural isomers, such as the linear N,N-dinonylamine or the more branched N,N-di(tert-butyl)decylamine. These isomers, while having the same mass, would likely exhibit different gas-phase conformations. A more compact, globular structure would experience fewer collisions with the drift gas and thus have a shorter drift time (smaller CCS value) compared to a more extended, linear structure.

Therefore, IM-MS could be used to separate this compound from its co-eluting isomers in a complex mixture, providing an additional dimension of separation and enhancing analytical confidence.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.com

For this compound, the key functional groups are the secondary amine (N-H) and the long aliphatic (C-H, C-C) chains.

FT-IR Spectroscopy: In FT-IR, the N-H stretching vibration of a secondary amine typically appears as a single, weak-to-medium intensity band. orgchemboulder.com The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the nonyl chains will produce strong absorptions just below 3000 cm⁻¹. Other characteristic vibrations include C-H bending and C-N stretching. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar N-H bond gives a weak Raman signal, the non-polar C-C and C-H bonds of the alkyl backbone produce strong signals. sapub.org This makes Raman particularly useful for studying the conformational order of the long alkyl chains.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Stretch | 3350 - 3310 | Weak - Medium | Weak |

| C-H Stretch (sp³) | 2960 - 2850 | Strong | Strong |

| C-H Bend (CH₃, CH₂) | 1470 - 1365 | Medium | Medium |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium - Weak | Weak - Medium |

| N-H Wag | 910 - 665 | Medium - Strong (Broad) | Very Weak |

X-ray Crystallography of Amine Salts or Derivatives for Solid-State Structure

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. For this compound, which is expected to be a liquid or a low-melting solid at ambient temperatures, direct crystallization is challenging. Therefore, the formation of a crystalline salt or a suitable derivative is a necessary prerequisite for structural analysis by this method. The protonation of the secondary amine nitrogen with a suitable acid yields an ammonium (B1175870) salt, which typically exhibits a higher melting point and a greater propensity for forming high-quality single crystals.

The process involves reacting the amine with an acid—such as hydrochloric acid, hydrobromic acid, or an organic acid like oxalic acid—in an appropriate solvent. Slow evaporation of the solvent, vapor diffusion, or cooling crystallization techniques are then employed to grow crystals of sufficient size and quality for diffraction experiments.

Once a suitable crystal is mounted on the diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, crystal system, and space group. Subsequent structure solution and refinement reveal the precise atomic coordinates, bond lengths, bond angles, and torsional angles within the molecule. Furthermore, this technique provides invaluable insight into the supramolecular arrangement, including intermolecular interactions such as hydrogen bonding between the ammonium cation and the counter-ion, and van der Waals forces that govern the crystal packing.

While specific crystallographic data for a salt of this compound is not available in the published literature, a representative set of parameters for a hypothetical di(n-alkyl)ammonium salt, such as [CH₃(CH₂)₆CH(CH₃)]₂NH₂⁺ Cl⁻, is presented below to illustrate the type of information obtained from such an analysis.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₈H₄₀N⁺ · Cl⁻ |

| Formula Weight | 305.98 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.58 |

| b (Å) | 8.45 |

| c (Å) | 22.15 |

| β (°) | 98.50 |

| Volume (ų) | 1958.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.035 |

Solid-State NMR Spectroscopy for Amine Structure in Non-Solution States

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure, conformation, and dynamics of molecules in their solid form. wustl.edu It provides information that is often complementary to X-ray crystallography, especially for materials that are amorphous, disordered, or difficult to crystallize. For this compound, SSNMR can be applied to the amine itself if it is a solid at the analysis temperature, or more commonly, to its crystalline salts.

High-resolution spectra in the solid state are typically obtained using techniques like Magic-Angle Spinning (MAS) and Cross-Polarization (CP). MAS averages out anisotropic interactions that broaden NMR signals in static solids, while CP enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring magnetization from abundant protons.

¹³C Solid-State NMR: The ¹³C CP/MAS spectrum of this compound would provide detailed information about the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its local electronic environment. Carbons closer to the nitrogen atom (C2) would be shifted downfield compared to the terminal methyl groups (C9 and the methyl on C2). A key application of ¹³C SSNMR is the identification of polymorphism—the existence of multiple crystalline forms. Different polymorphs would result in distinct ¹³C spectra due to differences in molecular packing and intermolecular interactions, which subtly alter the local environment of each carbon atom.

¹⁵N Solid-State NMR: The nitrogen atom is the functional center of the amine, and ¹⁵N SSNMR is exceptionally sensitive to its chemical state. wustl.edu The ¹⁵N chemical shift can clearly distinguish between the free amine and its protonated ammonium salt form. The formation of the ammonium salt typically results in a significant upfield shift (to a less negative or more positive ppm value) of the ¹⁵N resonance. Furthermore, the chemical shift and line shape are influenced by the nature and geometry of hydrogen bonds involving the N-H protons, providing insight into the intermolecular connectivity in the solid state.

Due to a lack of specific published SSNMR data for this compound, the following table presents expected chemical shift ranges based on data for analogous long-chain aliphatic amines and their salts.

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) - Illustrative |

|---|---|---|

| ¹³C | C2 (CH-N) | 50 - 60 |

| ¹³C | C1 (CH₃ on C2) | 18 - 25 |

| ¹³C | C3-C8 (Alkyl Chain CH₂) | 22 - 40 |

| ¹³C | C9 (Terminal CH₃) | 10 - 15 |

| ¹⁵N | Free Amine (R₂NH) | 20 - 40 |

| ¹⁵N | Ammonium Salt (R₂NH₂⁺) | 30 - 50 |

Theoretical and Computational Chemistry of N Nonan 2 Yl Nonan 2 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of N-(Nonan-2-yl)nonan-2-amine. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, indicating nucleophilic character, while the LUMO signifies the ability to accept an electron, reflecting electrophilic character. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. youtube.comwikipedia.orgrsc.org For this compound, the lone pair of electrons on the nitrogen atom significantly contributes to the HOMO, making it the primary site for nucleophilic attack.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Primarily localized on the nitrogen lone pair, indicating nucleophilic character. |

| LUMO | 1.2 | Distributed across the σ* anti-bonding orbitals of the C-N and C-H bonds. |

| HOMO-LUMO Gap | 7.0 | Suggests high kinetic stability and relatively low reactivity. |

Electrostatic Potential Mapping

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). deeporigin.comlibretexts.orgyoutube.comucsb.edu In the ESP map of this compound, the most electron-rich area, depicted in red, is concentrated around the nitrogen atom due to its lone pair of electrons. This region signifies the most likely site for protonation and interaction with electrophiles. The alkyl chains, in contrast, exhibit a relatively neutral potential, shown in green and yellow, with slightly positive (blue) regions around the hydrogen atoms. youtube.com

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of this compound and to study its interactions with other molecules over time. Due to the flexibility of its two nonyl chains, the molecule can adopt a vast number of conformations. MD simulations reveal the most probable and energetically favorable conformations in different environments, such as in the gas phase or in a solvent. These simulations also provide insights into how the molecule interacts with itself and with solvent molecules, which is crucial for understanding its physical properties like boiling point and solubility.

Reaction Pathway and Transition State Analysis for Amine Transformations

Computational methods can be used to model the transformation of this compound in chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways. nih.govacs.orgresearchgate.net This analysis involves locating the transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energy required for the reaction to proceed. For instance, in an N-alkylation reaction, theoretical calculations can elucidate the mechanism, whether it proceeds via an SN2 or other pathway, and predict the stereochemical outcome of the reaction. libretexts.orgchemistrystudent.comresearchgate.net Such studies are vital for understanding the reactivity and for designing synthetic routes involving this amine. youtube.comyoutube.com

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations can accurately predict various spectroscopic parameters for this compound, which can then be used to interpret experimental spectra.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods can predict the 1H and 13C NMR chemical shifts. nih.gov These predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming the structure of the molecule. github.iofrontiersin.orgacdlabs.comnih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of characteristic peaks, such as the N-H stretch and C-N stretch, to specific vibrational modes of the molecule. spectroscopyonline.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.govresearchgate.net For a saturated amine like this compound, strong absorptions are expected only in the far UV region.

| Spectroscopic Technique | Predicted Parameter | Predicted Value | Assignment |

|---|---|---|---|

| 1H NMR | Chemical Shift (δ) | ~2.5-2.8 ppm | CH-N |

| 13C NMR | Chemical Shift (δ) | ~50-55 ppm | CH-N |

| IR | Vibrational Frequency (cm-1) | ~3300-3350 cm-1 | N-H stretch |

| IR | Vibrational Frequency (cm-1) | ~1100-1150 cm-1 | C-N stretch |

| UV-Vis | λmax | <200 nm | σ → σ* and n → σ* transitions |

Non-Covalent Interaction (NCI) Analysis in Aggregates and Solution

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces and hydrogen bonds, which are crucial for understanding the behavior of molecules in condensed phases. researchgate.netnih.govacs.orgnih.govacs.org For this compound, NCI analysis can reveal the nature and strength of the hydrogen bond between the N-H group of one molecule and the nitrogen lone pair of another. It also illustrates the extensive van der Waals interactions between the long alkyl chains, which are the dominant forces in the aggregation of these molecules and significantly influence their physical properties. In solution, NCI analysis can shed light on the interactions between the amine and solvent molecules. youtube.com

Chemical Reactivity and Derivatization Research of N Nonan 2 Yl Nonan 2 Amine

Reactions at the Amine Nitrogen: Acylation, Sulfonylation, and Alkylation

The lone pair of electrons on the nitrogen atom of N-(Nonan-2-yl)nonan-2-amine makes it a nucleophile, allowing for reactions such as acylation, sulfonylation, and alkylation. However, the steric bulk imposed by the two nonan-2-yl substituents significantly influences the reaction rates and may necessitate more forcing conditions compared to less hindered secondary amines.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. Typically, this is achieved by reacting the amine with an acylating agent like an acid chloride or anhydride. mnstate.eduresearchgate.net For a sterically hindered amine, a common procedure involves using an acid chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. mnstate.edustackexchange.com The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can accelerate slow reactions. stackexchange.com

Sulfonylation: Similar to acylation, sulfonylation introduces a sulfonyl group (R-SO2) to the nitrogen, forming a sulfonamide. The reaction typically employs a sulfonyl chloride in the presence of a base. The resulting sulfonamides are important functional groups in medicinal chemistry and organic synthesis.

Alkylation: The nitrogen atom can also be alkylated using alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. libretexts.orgmsu.edu However, for secondary amines, polyalkylation can be a competing process, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt if excess alkylating agent is used. mnstate.edu Due to the steric hindrance of this compound, alkylation reactions are expected to be slow and may require elevated temperatures.

| Reaction Type | Typical Reagents | Base/Catalyst | Expected Product |

|---|---|---|---|

| Acylation | Acetyl chloride, Benzoyl chloride | Pyridine, Triethylamine, DMAP | N-acyl-N-(nonan-2-yl)nonan-2-amine (Amide) |

| Sulfonylation | Tosyl chloride, Mesyl chloride | Pyridine, Triethylamine | N-sulfonyl-N-(nonan-2-yl)nonan-2-amine (Sulfonamide) |

| Alkylation | Methyl iodide, Benzyl bromide | None (or a stronger, non-nucleophilic base like a hindered alkoxide) | N-alkyl-N-(nonan-2-yl)nonan-2-amine (Tertiary Amine) |

Formation of Imines and Enamines from this compound

The reaction of amines with aldehydes and ketones is a fundamental transformation in organic chemistry. Primary amines (RNH2) react to form imines (C=N-R), while secondary amines (R2NH) yield enamines (C=C-NR2). pressbooks.publibretexts.org

This compound, being a secondary amine, reacts with aldehydes or ketones to form enamines. The mechanism proceeds through several steps:

Nucleophilic addition of the secondary amine to the carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton transfer to yield a carbinolamine. pressbooks.publibretexts.org

Protonation of the hydroxyl group by an acid catalyst, turning it into a good leaving group (water). libretexts.org

Elimination of water to form an iminium ion, which is a key intermediate. libretexts.orgchemistrysteps.com

Since the nitrogen atom in the iminium ion has no protons to lose, a proton is removed from an adjacent carbon (the α-carbon) by a base to form the C=C double bond of the enamine product. libretexts.orgchemistrysteps.com

The reaction is typically acid-catalyzed and reversible, with the rate being maximal at a weakly acidic pH of around 4 to 5. libretexts.org The removal of water from the reaction mixture can be used to drive the equilibrium towards the enamine product.

| Carbonyl Substrate | Reaction Conditions | Potential Enamine Product Structure |

|---|---|---|

| Cyclohexanone | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | 1-(di(nonan-2-yl)amino)cyclohex-1-ene |

| Butanal | Acid catalyst (e.g., H2SO4) | N,N-di(nonan-2-yl)but-1-en-1-amine (mixture of E/Z isomers possible) |

| Acetone | Acid catalyst (e.g., HCl) | N,N-di(nonan-2-yl)prop-1-en-2-amine |

Development of this compound as a Ligand in Transition Metal Catalysis

Bulky amine and phosphine (B1218219) ligands play a crucial role in transition metal catalysis, influencing the catalyst's stability, activity, and selectivity. The steric and electronic properties of this compound make it a candidate for development as a ligand. Its large steric profile can promote reductive elimination and prevent catalyst deactivation via dimer formation. The electron-donating nitrogen atom can coordinate to a metal center, influencing its electronic properties.

While mono-N-protected amino acids (MPAAs) are common ligands in palladium-catalyzed C-H functionalization reactions, the principles of ligand-accelerated catalysis could apply to other amine structures. researchgate.netresearchgate.net The ability of a ligand to support catalytic turnover at substoichiometric ratios to the metal is a key feature. researchgate.net Bulky secondary amines could potentially be employed in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, where ligand properties are critical for achieving high yields and selectivity. Research in this area would involve synthesizing transition metal complexes of this compound and evaluating their catalytic performance.

Exploration of C-H Functionalization Adjacent to the Amine Nitrogen

Direct functionalization of C-H bonds, particularly those adjacent (α) to a nitrogen atom, is a powerful strategy for synthesizing complex amines from simpler precursors. nih.gov This approach avoids the need for pre-functionalized substrates. Various methods have been developed for the α-C–H functionalization of secondary amines, often involving the in-situ generation of an iminium ion or an α-amino radical. nih.govresearchgate.net

For this compound, the target C-H bonds are on the secondary carbons of the nonyl chains. Key strategies could include:

Oxidative Approaches: Using an oxidant to generate an iminium ion intermediate, which can then be trapped by a nucleophile. This is a common strategy in cross-dehydrogenative coupling (CDC) reactions.

Photoredox Catalysis: Visible-light photoredox catalysis can generate α-amino radicals from amines, which can then engage in various bond-forming reactions. researchgate.net

Hydride Transfer: A protecting-group-free approach can generate an imine or iminium ion via intermolecular hydride transfer, which is then captured by a nucleophile. nih.gov

The steric hindrance in this compound presents both a challenge, potentially slowing the reaction, and an opportunity, as it might enhance selectivity for a specific C-H bond.

| C-H Functionalization Method | Key Intermediate | Potential Reagents/Conditions | Potential Product |

|---|---|---|---|

| Cross-Dehydrogenative Coupling (CDC) | Iminium ion | Cu or Fe catalyst, oxidant (e.g., TBHP) | α-Substituted tertiary amine |

| Photoredox Catalysis | α-Amino radical | Photocatalyst (e.g., Ru(bpy)3Cl2), visible light | α-Alkylated or α-arylated amine |

| Hydride Transfer | Iminium ion | Hydride acceptor, organometallic nucleophile | α-Substituted tertiary amine |

Oxidation Reactions of Secondary Amines and Associated Mechanisms (e.g., Oxoammonium Catalysis)

The oxidation of secondary amines can lead to a variety of products, including imines, nitrones, or cleavage products, depending on the oxidant and reaction conditions. nih.govchempedia.info One of the most significant modern methods for amine oxidation is oxoammonium-catalyzed oxidation. wikipedia.org

This methodology often uses stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or its derivatives (e.g., ketoABNO) in catalytic amounts, with a stoichiometric terminal oxidant. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidation of the aminoxyl radical to a highly electrophilic oxoammonium ion. chemrxiv.org This potent ion then acts as a hydride acceptor, abstracting a hydride (H-) from the α-carbon of the amine substrate. chemrxiv.orgnih.gov This hydride transfer mechanism generates an iminium ion from the amine and a hydroxylamine (B1172632) from the catalyst. chemrxiv.org The iminium ion can then be hydrolyzed to a ketone (in this case, nonan-2-one) and a primary amine (nonan-2-amine), or it can react further depending on the reaction conditions. The hydroxylamine is re-oxidized by the terminal oxidant to regenerate the oxoammonium ion, thus closing the catalytic cycle. chemrxiv.org

This approach is highly effective for the oxidation of N-substituted amines and offers an alternative to methods that rely on expensive or toxic heavy metals like ruthenium. organic-chemistry.orgchemrxiv.org

Formation of Novel Heterocyclic Compounds Incorporating the this compound Moiety

The nitrogen atom of this compound can serve as a key building block in the synthesis of novel heterocyclic compounds. The general strategy involves reacting the amine with a molecule containing at least two electrophilic sites, leading to a cyclization reaction.

For instance, reacting the amine with a 1,3- or 1,4-dicarbonyl compound could potentially lead to the formation of five- or six-membered nitrogen-containing heterocycles, respectively. Similarly, reactions with dialdehydes could produce bicyclic structures. researchgate.net The steric bulk of the di(nonan-2-yl)amino group would be a defining feature of the resulting heterocycle, influencing its conformation, stability, and potential applications as a ligand, organocatalyst, or biologically active molecule. The synthesis of such novel structures would expand the chemical space accessible from this unique secondary amine.

Environmental and Ecological Research Aspects of N Nonan 2 Yl Nonan 2 Amine

Biodegradation Pathways and Mechanisms in Environmental Systems

The rate and extent of biodegradation of amines are dependent on several factors, including the type of amine (primary, secondary, or tertiary), the length and branching of the alkyl chains, and environmental conditions such as temperature, pH, and the presence of adapted microbial communities. nih.gov Generally, primary amines are more readily biodegradable than secondary and tertiary amines. acs.org The presence of long alkyl chains can also decrease the rate of biodegradation due to increased hydrophobicity and potential steric hindrance. acs.org

Microbial degradation of aliphatic amines typically proceeds through oxidative deamination, where the C-N bond is cleaved, or by initial oxidation of the alkyl chain. For a secondary amine like N-(Nonan-2-yl)nonan-2-amine, microorganisms would likely initiate degradation by one of two primary pathways:

N-dealkylation: This process involves the enzymatic removal of one of the nonyl groups, leading to the formation of nonan-2-amine (a primary amine) and a nine-carbon aldehyde or ketone. The resulting primary amine and the carbonyl compound can then be further metabolized by a wider range of microorganisms.

Oxidation of the Alkyl Chain: Alternatively, microbial enzymes may attack one of the nonyl chains, introducing a hydroxyl group. This can be followed by further oxidation to a carboxylic acid, which can then enter the β-oxidation pathway for fatty acid metabolism.

Table 1: General Biodegradability of Different Amine Types

| Amine Type | General Biodegradability | Influencing Factors |

| Primary Amines | Generally High | Chain length, branching |

| Secondary Amines | Moderate to Low | Steric hindrance, nucleophilicity |

| Tertiary Amines | Generally Low | Steric hindrance, stability |

| Alkanolamines | Variable | Presence of hydroxyl groups can increase biodegradability |

This table provides a generalized summary based on available literature for various amines and may not be directly representative of this compound.

Sorption and Transport in Soil and Aquatic Environments

The transport and fate of this compound in soil and aquatic environments will be significantly influenced by sorption processes. As an amine, its behavior will be highly dependent on the pH of the surrounding medium. In acidic to neutral conditions, the amine group will be protonated, forming a positively charged cation (R₂NH₂⁺). This cationic form will readily adsorb to negatively charged surfaces of soil particles, such as clay minerals and organic matter, through cation exchange mechanisms. nih.gov

The long, nonpolar nonyl chains of this compound also contribute to its hydrophobicity, suggesting that it will have a tendency to partition from the water phase into organic matter in soil and sediment. This hydrophobic sorption is another key mechanism controlling its environmental distribution. The combination of electrostatic interactions (at lower pH) and hydrophobic partitioning will likely lead to strong sorption of this compound to soil and sediment, reducing its mobility in the environment.

The strength of sorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Due to its long alkyl chains, this compound is expected to have a high Koc value, indicating a high affinity for organic matter and low potential for leaching into groundwater.

The transport of this compound in aquatic systems will be limited by its strong tendency to adsorb to suspended solids and bed sediments. This partitioning behavior will lead to its accumulation in the sediment compartment, where it may persist if biodegradation is slow.

Table 3: Factors Influencing the Sorption of Amines in the Environment

| Factor | Influence on Sorption | Rationale for this compound |

| Soil/Sediment Organic Carbon Content | Increased sorption | The two nonyl chains impart high hydrophobicity, leading to strong partitioning into organic matter. |

| Clay Content | Increased sorption | Cation exchange with negatively charged clay surfaces, especially at lower pH. |

| pH | Increased sorption at lower pH | Protonation of the amine group below its pKa creates a cation that binds to negatively charged soil components. |

| Cation Exchange Capacity (CEC) | Increased sorption | Higher CEC provides more sites for cation exchange. |

Eco-toxicological Impact Assessment (excluding human clinical/safety)

The ecotoxicological impact of this compound on aquatic and terrestrial organisms is not well-documented. However, the toxicity of amines can vary widely depending on their structure. Long-chain alkylamines can exhibit surfactant-like properties, which can lead to narcosis in aquatic organisms by disrupting cell membranes.

The toxicity of amines to aquatic organisms such as fish, daphnids, and algae is a key consideration for environmental risk assessment. The protonated form of amines, which is more prevalent at lower pH, is often considered to be the more bioavailable and toxic species to aquatic life. Given its hydrophobic nature, this compound may also have the potential to bioaccumulate in the fatty tissues of organisms.

While specific toxicity data is lacking, general trends for long-chain amines suggest that they can be moderately to highly toxic to aquatic organisms. For instance, studies on other long-chain alkylamines have shown acute toxicity (LC50/EC50 values) in the low mg/L range.

In terrestrial environments, the strong sorption of this compound to soil would limit its bioavailability to soil-dwelling organisms. However, high concentrations in soil could still pose a risk to soil microorganisms, earthworms, and plants. The potential for secondary products of degradation, such as nitrosamines, to form in the environment is also a concern, as these compounds can be highly toxic and carcinogenic. ieaghg.orgnih.gov

Table 4: Representative Ecotoxicity Data for Structurally Related Amines

| Organism | Compound | Endpoint | Value (mg/L) |

| Pimephales promelas (Fathead minnow) | Octylamine | 96-h LC50 | 2.3 |

| Daphnia magna (Water flea) | Octylamine | 48-h EC50 | 0.38 |

| Pseudokirchneriella subcapitata (Green algae) | Dodecylamine | 72-h EC50 | 0.04 |

| Eisenia fetida (Earthworm) | Monoethanolamine | 14-d LC50 | >1000 mg/kg soil |

This table presents data for other alkylamines to provide a general indication of the potential toxicity of long-chain amines. These values are not specific to this compound and should be interpreted with caution.

Potential Applications in Materials Science and Engineering Research

Role of N-(Nonan-2-yl)nonan-2-amine in Polymer Chemistry

As a Monomer for Polymer Synthesis

There is no available scientific literature to suggest that this compound has been investigated or utilized as a monomer for polymer synthesis. The structure of the molecule, a secondary amine with bulky alkyl groups, might present steric hindrance challenges for polymerization reactions. However, without experimental data, any discussion of its potential as a monomer remains purely speculative.

As a Polymer Additive or Modifier

No research has been found that documents the use of this compound as a polymer additive or modifier. Consequently, there is no data on its potential effects on polymer properties such as thermal stability, mechanical strength, or processability.

Research on Surfactant and Emulsifier Properties in Non-Biological Systems

There are no studies available that characterize the surfactant or emulsifier properties of this compound in non-biological systems. Therefore, data regarding its critical micelle concentration (CMC), surface tension reduction capabilities, or its effectiveness in stabilizing emulsions are not available.

Investigation as a Component in Lubricants or Fuel Additives

Development as a Phase Transfer Catalyst or Solvent in Organic Synthesis

There is no documented research on the development or use of this compound as a phase transfer catalyst or as a solvent in organic synthesis. Its catalytic activity and solvent properties have not been characterized in the available literature.

Advanced Analytical Methodologies for N Nonan 2 Yl Nonan 2 Amine in Complex Matrices

Development of Multidimensional Gas Chromatography (GC×GC) for Separation and Quantification

Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for the analysis of complex volatile and semi-volatile mixtures, offering a significant enhancement in peak capacity and resolution compared to conventional one-dimensional GC. chemistry-matters.com For a compound like N-(Nonan-2-yl)nonan-2-amine, which may coexist with structurally similar isomers and other aliphatic compounds, GC×GC provides an unparalleled level of separation.

The GC×GC system is configured with two columns of different stationary phase selectivities connected by a modulator. chemistry-matters.com The first-dimension column typically performs a separation based on boiling point, while the second-dimension column separates the effluent from the first column based on polarity. This orthogonal separation mechanism allows for the resolution of co-eluting peaks from the first dimension.

For the analysis of this compound, a typical GC×GC setup would involve a non-polar first-dimension column (e.g., DB-5ms) and a polar second-dimension column (e.g., DB-17ht). The modulation period is a critical parameter and is optimized to ensure that the narrow peaks eluting from the second-dimension column are adequately sampled.

Illustrative GC×GC-TOF MS Parameters for this compound Analysis:

| Parameter | Setting |

| First Dimension Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-polysiloxane) |

| Second Dimension Column | 1.5 m x 0.15 mm ID, 0.15 µm film thickness (e.g., 50% phenyl-polysiloxane) |

| Carrier Gas | Helium at a constant flow of 1.5 mL/min |

| Oven Temperature Program | 60°C (hold 1 min), ramp to 300°C at 5°C/min, hold 5 min |

| Modulation Period | 6 seconds |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |

| Mass Range | m/z 40-450 |

The coupling of GC×GC with a Time-of-Flight Mass Spectrometer (TOF-MS) provides rapid data acquisition, which is essential for reconstructing the narrow chromatographic peaks generated in the second dimension. uic.edunih.gov This combination allows for the confident identification of this compound and its isomers based on both their retention times in the two-dimensional space and their mass spectra.

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS) for Complex Mixtures

For less volatile impurities or in matrices where derivatization is not desirable, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is an indispensable technique. rsc.org The use of HRMS, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the determination of the elemental composition of the parent ion and its fragments with high mass accuracy, typically below 5 ppm. nih.govnih.govresearchgate.net

The analysis of this compound by LC-HRMS would typically employ a reversed-phase C18 column. Due to the basic nature of the amine, peak tailing can be a challenge. This is often mitigated by using a mobile phase with a suitable additive, such as formic acid or ammonium (B1175870) formate, to ensure good peak shape and ionization efficiency in the positive ion mode.

Electrospray ionization (ESI) is the most common ionization technique for this type of analysis. In the positive ion mode, this compound will readily form a protonated molecule, [M+H]+. The accurate mass measurement of this ion provides a high degree of confidence in its identification.

Illustrative LC-HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₁₈H₃₉N |

| Monoisotopic Mass | 269.30825 Da |

| Observed [M+H]⁺ (Illustrative) | 270.31551 Da |

| Mass Accuracy (Illustrative) | < 2 ppm |

The high resolving power of the mass spectrometer is crucial for separating the analyte signal from background interferences in complex matrices, thereby improving the signal-to-noise ratio and the limits of detection.

Methodologies for Impurity Profiling and Trace Analysis in Research Samples

Impurity profiling is a critical aspect of chemical analysis, particularly in the pharmaceutical and specialty chemical industries, as even small amounts of impurities can affect product quality and safety. medwinpublishers.comrroij.com The advanced techniques described above are central to the comprehensive impurity profiling of this compound.

The process involves the detection, identification, and quantification of each impurity. rroij.com Potential impurities in a research sample of this compound could include:

Structural Isomers: Such as N-nonylnonan-1-amine or other positional isomers.

Homologues: Amines with different alkyl chain lengths.

Starting Materials and Reagents: Unreacted precursors from the synthesis.

Byproducts: Compounds formed through side reactions during synthesis.

Degradation Products: Formed during storage or handling.

GC×GC-TOF MS is particularly well-suited for separating and identifying volatile and semi-volatile impurities. The structured nature of the GC×GC chromatogram, where chemically similar compounds tend to elute in specific regions, aids in the classification of unknown impurities.

For trace analysis, selective detection methods are often employed. In GC-MS, Selected Ion Monitoring (SIM) can be used to enhance sensitivity for target impurities. In LC-HRMS, the high mass accuracy allows for the creation of narrow-window extracted ion chromatograms, effectively filtering out noise and enhancing the detection of trace components.

Advanced Hyphenated Techniques for Structural Elucidation of Minor Components

The definitive identification of unknown minor components and impurities requires detailed structural information. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. nih.gov By selecting the precursor ion of an unknown impurity and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which provides valuable structural clues. nih.gov

For a secondary amine like this compound, the dominant fragmentation pathway in mass spectrometry is typically alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.orglibretexts.org

Predicted Major Fragments for [M+H]⁺ of this compound (m/z 270.3):

| m/z (Illustrative) | Proposed Structure of Fragment |

| 142.1590 | [CH₃(CH₂)₆CH=NHCH₃]⁺ |

| 156.1747 | [CH₃(CH₂)₆CH=NH(CH₂)CH₃]⁺ |

The high mass accuracy of the fragment ions obtained from an LC-HRMS/MS experiment can be used to determine their elemental composition, further aiding in the structural elucidation process.

In cases where mass spectrometry alone is insufficient for unambiguous identification, hyphenated techniques involving other spectroscopic methods can be employed. For instance, the coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) can provide detailed structural information, although it is less sensitive than MS. ijprajournal.com

Emerging Research Directions and Future Perspectives for N Nonan 2 Yl Nonan 2 Amine

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the study and application of complex molecules like N-(Nonan-2-yl)nonan-2-amine. Machine learning (ML) algorithms are becoming indispensable tools for predicting reaction outcomes and optimizing synthetic pathways, areas of significant relevance for this sterically hindered amine.

Table 1: Potential Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Tool | Predicted Outcome |

| Reaction Prediction | Supervised Learning Models | Accurate prediction of product distribution and reaction yields. |

| Synthesis Optimization | Bayesian Optimization | Identification of optimal reaction conditions for synthesis. |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Estimation of physical, chemical, and biological properties. |

| Catalyst Design | Generative Models | Design of novel catalysts utilizing the amine as a ligand. |

Exploration of Photocatalytic and Electrocatalytic Transformations of this compound

Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional chemical transformations. The unique electronic properties of amines make them interesting substrates for such reactions, and this compound is no exception.

Visible-light photocatalysis has emerged as a powerful tool for C-N bond cleavage in amines. rsc.orgresearchgate.netrsc.org Under photocatalytic conditions, this compound could undergo selective transformations, such as dealkylation or functionalization at the alpha-carbon position. The bulky nature of the nonyl groups could influence the regioselectivity of these reactions, leading to novel chemical intermediates. The photocatalytic degradation of this amine is also a relevant area of study, particularly from an environmental perspective. researchgate.netnih.gov

Electrocatalysis provides another avenue for the controlled transformation of this compound. The electrochemical oxidation of aliphatic amines can lead to the formation of imines, nitriles, or other valuable chemical products. nih.govmdpi.com The specific products formed would depend on the electrode material, solvent, and reaction conditions. The steric hindrance in this compound might influence the oxidation potential and the reaction pathway, potentially enabling selective transformations that are difficult to achieve with less bulky amines. researchgate.netacs.org

Table 2: Potential Photocatalytic and Electrocatalytic Transformations

| Transformation Type | Catalytic Method | Potential Products |

| C-N Bond Cleavage | Photocatalysis | Nonan-2-one, nonan-2-amine, and other degradation products. nih.govresearchgate.net |

| Oxidation | Electrocatalysis | Imines, nitriles, or aldehydes. nih.govscispace.com |

| Functionalization | Photocatalysis | α-functionalized amines. |

Design of Next-Generation Catalysts Utilizing this compound as a Ligand Scaffold

The steric and electronic properties of this compound make it an attractive candidate for use as a ligand in transition metal catalysis. The bulky nonyl groups can create a well-defined coordination sphere around a metal center, influencing the catalyst's activity, selectivity, and stability.

In palladium-catalyzed cross-coupling reactions, for instance, bulky phosphine (B1218219) ligands are often employed to promote efficient catalysis. rsc.org Similarly, this compound could serve as a bulky secondary amine ligand, facilitating challenging cross-coupling reactions involving sterically hindered substrates. acs.orgnih.govnih.gov The development of catalyst systems based on this amine could lead to new synthetic methodologies for the construction of complex organic molecules. nih.govgalchimia.com

The design of such catalysts can be guided by computational modeling and high-throughput screening. Density functional theory (DFT) calculations can be used to predict the geometry and electronic structure of metal complexes bearing the this compound ligand, providing insights into their potential catalytic activity. researchgate.netnih.gov This rational design approach can accelerate the discovery of novel and highly efficient catalysts for a wide range of chemical transformations. researchgate.netmdpi.com

Fundamental Studies of Amine Reactivity under Extreme Conditions

Understanding the behavior of molecules under extreme conditions, such as high temperature and pressure, is crucial for both fundamental chemistry and practical applications in areas like materials science and geochemistry. The robust nature of the C-N and C-C bonds in this compound suggests it may exhibit interesting reactivity under such conditions.

The thermal decomposition of hindered amines is a key area of investigation. researchgate.net Studies on the thermal stability of this compound would reveal its degradation pathways and the products formed at elevated temperatures. This information is critical for applications where the amine might be exposed to high temperatures, such as in industrial processes or as a component in high-performance materials. The presence of long alkyl chains could lead to complex decomposition mechanisms involving radical chain reactions. bre.comnih.govuky.edu

The reactivity of this compound under high pressure is another unexplored frontier. High pressure can significantly alter reaction rates and equilibria, and can even lead to the formation of novel chemical species. Investigating the behavior of this bulky amine under high pressure could reveal new reaction pathways and provide insights into the fundamental principles of chemical reactivity in condensed phases.

Development of Smart Materials Incorporating this compound for Specific Functions

The unique combination of a polar amine headgroup and long, nonpolar alkyl chains in this compound makes it a versatile building block for the creation of "smart" or "responsive" materials. These are materials that can change their properties in response to external stimuli such as pH, temperature, or light.

The secondary amine group can be protonated or deprotonated, making it pH-responsive. By incorporating this amine into a polymer backbone or as a surfactant, materials that change their solubility, conformation, or self-assembly behavior in response to pH changes can be developed. Such materials could find applications in drug delivery, sensing, and controlled release systems.

The long nonyl chains can impart amphiphilic character to molecules containing the this compound moiety. This could be exploited to create self-assembling systems such as micelles, vesicles, or liquid crystals. The properties of these assemblies could be tuned by altering the molecular structure and the surrounding environment, leading to the development of new functional materials with applications in nanotechnology and materials science. rsc.org The incorporation of this bulky amine into polymer structures could also enhance their thermal stability and mechanical properties.

Table 3: Potential Smart Materials and their Functions

| Material Type | Stimulus | Potential Function |

| pH-Responsive Polymer | pH | Controlled drug release, sensing. |

| Amphiphilic Surfactant | Concentration | Formation of micelles for encapsulation. |

| Functionalized Nanoparticle | Temperature | Targeted delivery, catalysis. |

| Liquid Crystalline Material | Electric Field | Optical switching, displays. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.